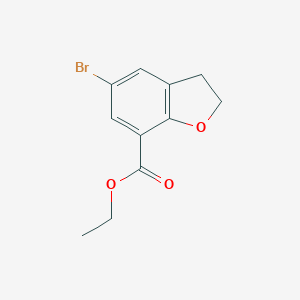

ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE

Overview

Description

ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of an ethyl ester group, a bromine atom, and a dihydrobenzofuran core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-5-bromobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate with good yields and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives.

Oxidation Reactions: Oxidation can lead to the formation of more complex benzofuran derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction can produce a dihydrobenzofuran derivative.

Scientific Research Applications

Medicinal Chemistry

Biological Activities

Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate has been investigated for its biological properties, particularly its anti-inflammatory and anticancer activities. Studies indicate that derivatives of this compound can inhibit specific cancer cell lines and modulate inflammatory pathways, making it a candidate for further development in therapeutic applications.

Binding Affinity Studies

Research has focused on the interaction of this compound with various biological targets, such as enzymes and receptors. Preliminary studies suggest that the compound may influence metabolic pathways by interacting with key enzymes.

Organic Synthesis

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions, including bromination and esterification processes. This compound serves as a versatile intermediate in the synthesis of other bioactive compounds.

Comparison with Related Compounds

The following table summarizes some related compounds and their unique features compared to this compound:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid | Carboxylic acid | Lacks ethyl group; more polar due to carboxylic acid. |

| 4-Amino-5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid | Amino derivative | Contains an amino group; potential for different biological activity. |

| Ethyl 5-bromo-2,3-dihydrobenzoate | Ester | Similar structure but lacks the furan ring; different reactivity profile. |

This comparison highlights the unique combination of a bromine atom and an ethoxy group attached to the dihydrobenzofuran framework in this compound, which may lead to distinct biological activities.

Material Science

Fluorescent Sensors and Antioxidants

Substituted benzofurans, including this compound, have found applications as fluorescent sensors and antioxidants . Their structural properties allow them to interact with various environmental stimuli, making them useful in developing sensors for detecting specific chemical species .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of benzofuran derivatives similar to this compound. The results indicated significant inhibition of cancer cell proliferation in vitro, suggesting potential therapeutic applications in oncology.

Case Study 2: Enzyme Interaction

Another study focused on the enzyme interaction profile of this compound. The findings showed that the compound could modulate the activity of key metabolic enzymes, providing insights into its potential as a therapeutic agent for metabolic disorders.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-bromo-2,3-dihydro-1-benzofuran-3-carboxylate

- Ethyl 5-nitrobenzofuran-2-carboxylate

- 2-Hydroxy-5-nitrobenzaldehyde

Uniqueness

ETHYL 5-BROMO-2,3-DIHYDROBENZOFURAN-7-CARBOXYLATE is unique due to its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 5-bromo-2,3-dihydrobenzofuran-7-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a carboxylate functional group attached to a dihydrobenzofuran ring system, contributing to its unique properties and interactions with biological targets.

- Molecular Formula : C₁₁H₁₁BrO₃

- Molecular Weight : 271.11 g/mol

- Appearance : White to light yellow powder or crystal

- Melting Point : 230°C - 235°C .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of anti-inflammatory and anticancer research. Its derivatives have shown promise in inhibiting various cancer cell lines and modulating inflammatory pathways .

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially influencing their activity and offering insights into therapeutic applications.

- Receptor Binding : The compound's structure allows it to bind to specific receptors, which may play a role in its pharmacological effects. For instance, structural modifications have been shown to enhance binding affinity for sigma (σ) receptors, which are implicated in various neurological processes .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid | Carboxylic acid | Lacks ethyl group; more polar due to carboxylic acid. |

| 4-Amino-5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid | Amino derivative | Contains an amino group; potential for different biological activity. |

| Ethyl 5-bromo-2,3-dihydrobenzoate | Ester | Similar structure but lacks the furan ring; different reactivity profile. |

The presence of the bromine atom and ethoxy group attached to the dihydrobenzofuran framework distinguishes this compound from these similar compounds, potentially leading to unique biological activities .

Case Studies and Research Findings

- Anti-Cancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, certain benzofuran derivatives have been shown to effectively target specific signaling pathways involved in cancer progression .

- Anti-inflammatory Effects : Research has indicated that compounds related to this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

-

Pharmacokinetics and Toxicology :

- Toxicity Profile : this compound has been classified as harmful if swallowed and causes skin irritation .

- Pharmacokinetic Studies : Initial pharmacokinetic evaluations suggest that the compound has favorable absorption characteristics but requires further investigation to fully understand its metabolic pathways.

Properties

IUPAC Name |

ethyl 5-bromo-2,3-dihydro-1-benzofuran-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-2-14-11(13)9-6-8(12)5-7-3-4-15-10(7)9/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPPZYJRSXRQKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC2=C1OCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.